molecular formula C10H22N2O2 B1438066 tert-Butyl [3-(dimethylamino)propyl]carbamate CAS No. 216659-47-1

tert-Butyl [3-(dimethylamino)propyl]carbamate

Cat. No. B1438066
M. Wt: 202.29 g/mol
InChI Key: GWQBFGSYKVYBTO-UHFFFAOYSA-N
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Description

“tert-Butyl [3-(dimethylamino)propyl]carbamate” is a chemical compound. It is also known as “tert-butyl N- [3- [2- [2- (3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate” with a molecular formula of C15H32N2O5 and a molecular weight of 320.42 .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Tert-Butyl [3-(dimethylamino)propyl]carbamate is utilized as an important intermediate in the synthesis of various biologically active compounds. For example, it plays a crucial role in the synthesis of omisertinib (AZD9291), a medication used for treating certain types of lung cancer. A study by Zhao et al. (2017) developed a rapid synthetic method for an intermediate compound that involves tert-Butyl [3-(dimethylamino)propyl]carbamate, demonstrating its significance in the pharmaceutical synthesis field (Zhao, Guo, Lan, & Xu, 2017).

Biomedical Research

  • In biomedical research, tert-Butyl [3-(dimethylamino)propyl]carbamate has been used to create protonatable ionenes. These compounds are significant for their ability to complex with nucleic acids, which is a fundamental process in gene therapy and molecular biology studies. Ramirez et al. (2009) explored the creation of tboc-protected ionenes from tert-Butyl [3-(dimethylamino)propyl]carbamate, which were then utilized for complexing plasmid DNA, showcasing its application in the field of genetics and molecular medicine (Ramirez, Layman, & Long, 2009).

Organic Chemistry and Catalysis

  • This compound has also found applications in organic chemistry, particularly in facilitating reactions and as a building block for complex molecules. For instance, Johnson & Aristoff (1990) utilized tert-Butyl [3-(dimethylamino)propyl]carbamate in the synthesis of tert-Butyl ester of (methylthio) acetic acid, highlighting its role in creating novel organic compounds (Johnson & Aristoff, 1990).

Atmospheric CO2 Fixation

  • Another intriguing application is in atmospheric CO2 fixation. Takeda et al. (2012) described the use of tert-Butyl [3-(dimethylamino)propyl]carbamate in a process that efficiently leads to cyclic carbamates. This research is particularly relevant in the context of climate change and efforts to mitigate atmospheric CO2 levels (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

properties

IUPAC Name

tert-butyl N-[3-(dimethylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)11-7-6-8-12(4)5/h6-8H2,1-5H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQBFGSYKVYBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662947
Record name tert-Butyl [3-(dimethylamino)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [3-(dimethylamino)propyl]carbamate

CAS RN

216659-47-1
Record name tert-Butyl [3-(dimethylamino)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MR Armbruster, SF Grady, CK Arnatt… - ACS Measurement …, 2022 - ACS Publications
Isobaric labeling in mass spectrometry enables multiplexed absolute quantitation and high throughput, while minimizing full scan spectral complexity. Here, we use 4-plex isobaric …
Number of citations: 4 pubs.acs.org
Y Zhu, JM Noy, AB Lowe, PJ Roth - Polymer Chemistry, 2015 - pubs.rsc.org
Polysulfobutylbetaine (SBB) (co)polymers, zwitterionic species bearing ammonium and sulfonate groups separated by a butyl spacer in every repeat unit, were prepared through three …
Number of citations: 105 pubs.rsc.org
PJ Sprik - 2021 - essay.utwente.nl
Single chain nanoparticles are an emerging field which show a lot of promise in drug delivery. Their intramolecular folding makes them extremely small compared to classic …
Number of citations: 0 essay.utwente.nl
PA Woodfield, Y Zhu, Y Pei, PJ Roth - Macromolecules, 2014 - ACS Publications
Polysulfobetaines, polymers carrying highly polar zwitterionic side chains, present a promising research field by virtue of their antifouling properties, hemocompatibility, and stimulus-…
Number of citations: 155 pubs.acs.org
Y Zhu - 2015 - unsworks.unsw.edu.au
Thermoresponsive polymers with aqueous lower critical solution temperature (LCST) and/or upper critical solution temperature (UCST) are of a wider academic interest and also have …
Number of citations: 3 unsworks.unsw.edu.au
R Ghosh, M Jayakannan - Biomacromolecules, 2023 - ACS Publications
Designing new antimicrobial-cum-probes to study real-time bacterial membrane breaching and concurrently developing inquisitorial image-based analytical tools is essential for the …
Number of citations: 2 pubs.acs.org
V Yarlagadda, P Akkapeddi… - Journal of Medicinal …, 2014 - ACS Publications
The alarming growth of antibiotic resistant superbugs such as vancomycin-resistant Enterococci and Staphylococci has become a major global health hazard. To address this issue, we …
Number of citations: 155 pubs.acs.org
SF Grady - 2023 - search.proquest.com
This work consists of two main subject foci: the investigation into the effects of clinically approved breast cancer therapeutic, tamoxifen, against the Zika virus and the design and …
Number of citations: 0 search.proquest.com
P Sarkar - 2016 - libjncir.jncasr.ac.in
Bacterial infectious diseases: A growing global health concern With the emergence of antimicrobial resistance, infectious diseases have been proclaimed as one of the greatest threats …
Number of citations: 0 libjncir.jncasr.ac.in
P Sarkar, D Basak, R Mukherjee… - Journal of Medicinal …, 2021 - ACS Publications
Resistance to last-resort antibiotics such as vancomycin for Gram-positive bacterial infections necessitates the development of new therapeutics. Furthermore, the ability of bacteria to …
Number of citations: 11 pubs.acs.org

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